

Mass spectrometry analysis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

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Compound of Interest

Compound Name: 4-(aminomethyl)tetrahydro-2H-pyran-4-ol

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **4-(aminomethyl)tetrahydro-2H-pyran-4-ol**

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of **4-(aminomethyl)tetrahydro-2H-pyran-4-ol**, a bifunctional small molecule characterized by its high polarity. As a Senior Application Scientist, this document moves beyond mere procedural outlines to detail the underlying scientific rationale for method selection, sample preparation, and instrumental analysis. We will explore two orthogonal and self-validating workflows: direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), and an indirect approach using Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. This guide is intended for researchers and drug development professionals seeking to establish robust analytical protocols for challenging polar analytes, with a focus on predictive fragmentation and confident structural elucidation.

Part 1: Analyte Characterization & Method Selection Rationale

Physicochemical Properties of the Analyte

The target analyte, **4-(aminomethyl)tetrahydro-2H-pyran-4-ol**, is a saturated heterocyclic compound featuring a tetrahydropyran core. Its structure is distinguished by the presence of two highly polar functional groups—a primary amine (-NH₂) and a tertiary alcohol (-OH)—attached to the same quaternary carbon atom (C4).

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO ₂	Calculated
Molecular Weight	131.17 g/mol	Calculated
Monoisotopic Mass	131.09463 Da	Calculated
Key Features	High polarity, non-volatile, hydrogen bond donor/acceptor	Inferred from structure
Predicted pKa	~10.0 (for amine group)	[1]
Predicted XLogP3	~ -1.5 to -1.0	Inferred from similar structures[2][3]

These properties, particularly the low volatility and high polarity stemming from the amino and hydroxyl groups, present a significant analytical challenge and dictate the appropriate mass spectrometry approach.

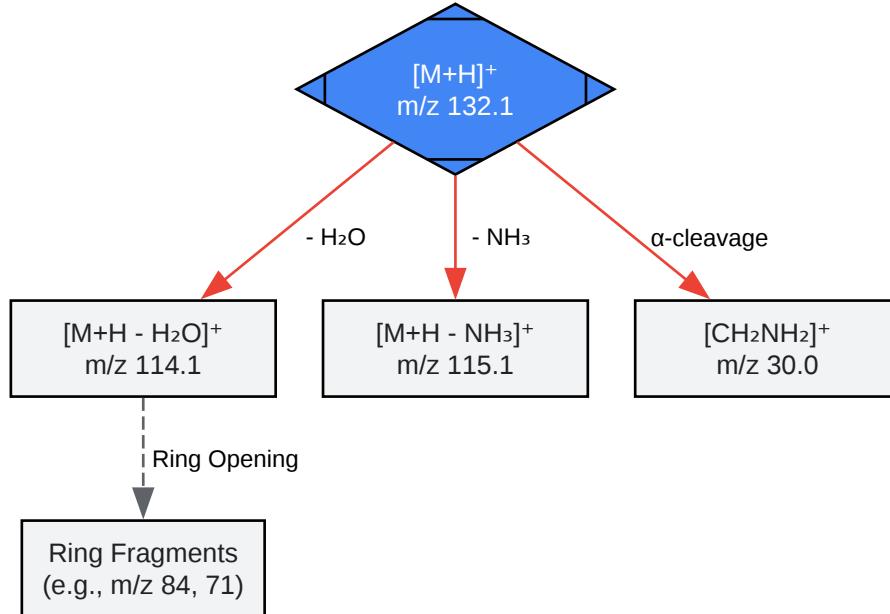
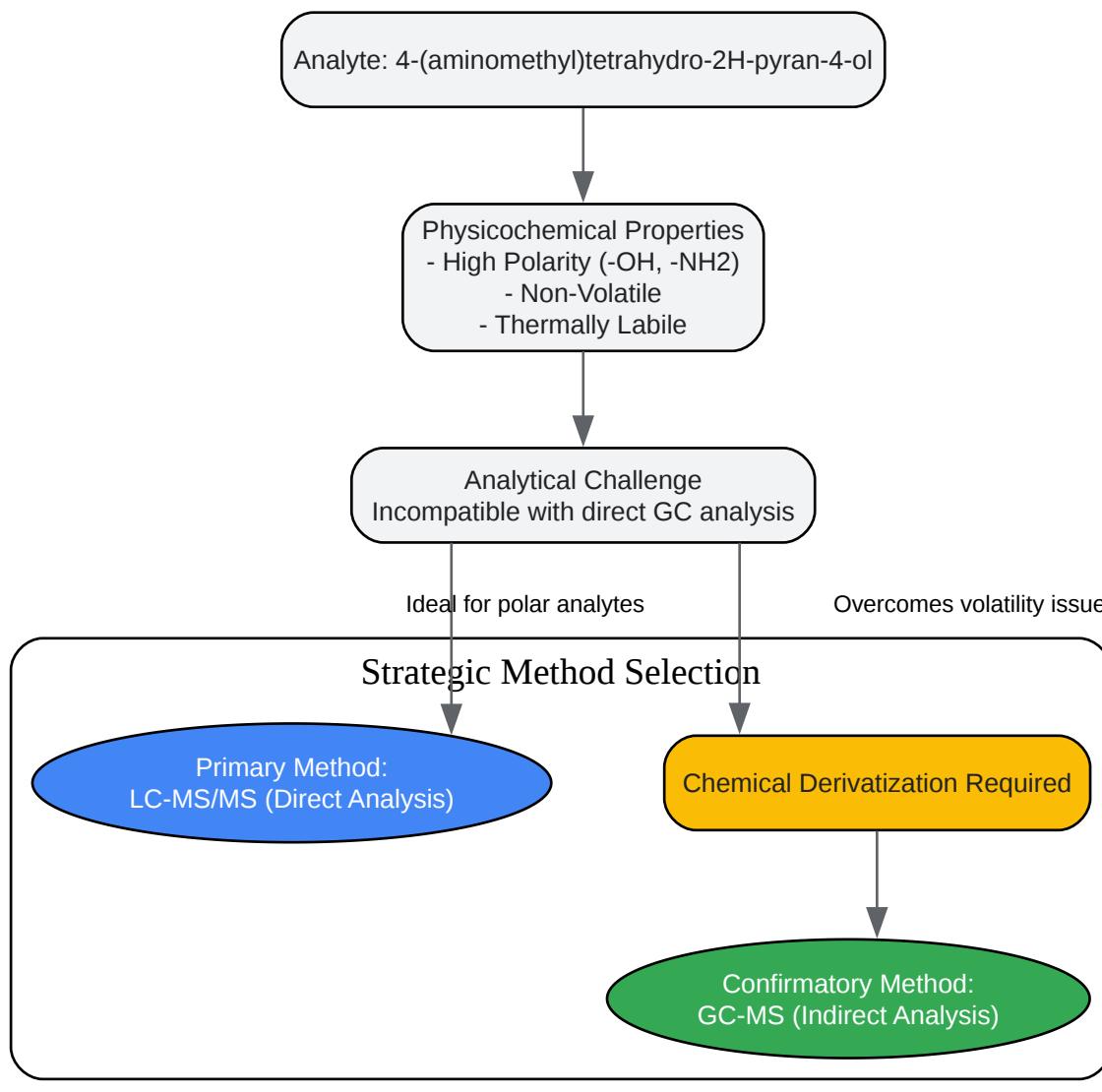
The Analytical Challenge & Strategic Approach

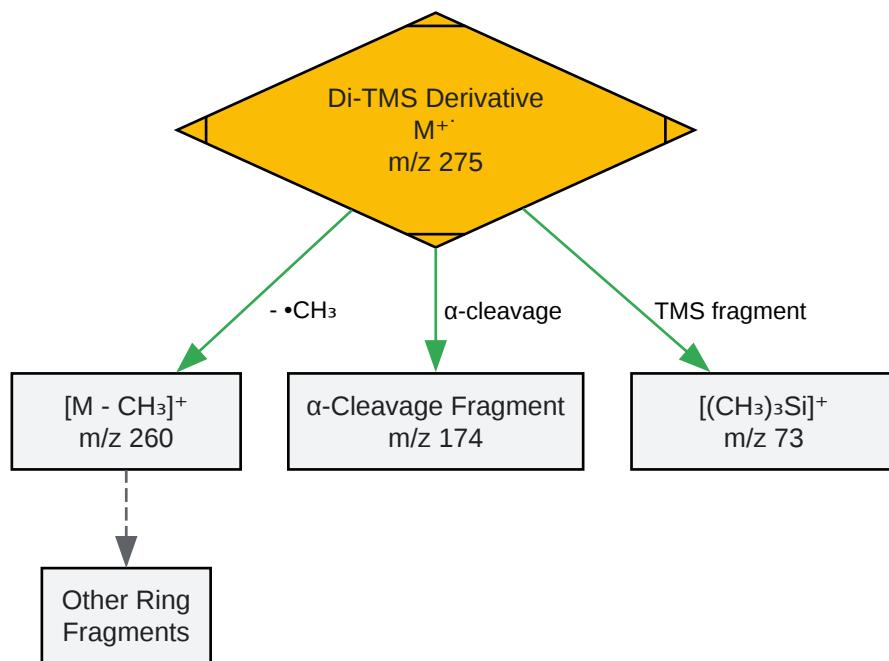
Direct analysis by Gas Chromatography (GC) is not feasible for this molecule. Its high boiling point and propensity for thermal degradation prevent it from being volatilized intact, a prerequisite for GC analysis. Therefore, a strategic approach involving two distinct, complementary methods is recommended for comprehensive characterization.

- Direct Analysis (LC-MS/MS): This is the primary and most direct method. Liquid chromatography is perfectly suited for polar, non-volatile compounds. Coupling it with a soft ionization technique like Electrospray Ionization (ESI) allows for the ionization of the intact molecule with minimal fragmentation, providing definitive molecular weight information.[4][5]
- Indirect Analysis (GC-MS): This method serves as an orthogonal confirmation of the molecule's structure. By chemically modifying the polar functional groups through

derivatization, the molecule's volatility is increased, making it amenable to GC-MS analysis. [6][7] This process confirms the presence and reactivity of the -NH₂ and -OH groups.

This dual-methodology approach ensures a self-validating system, where the results from one technique corroborate the findings of the other, leading to a high degree of confidence in the analyte's identification.





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